molecular formula C21H15N3O2 B5774986 N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B5774986
M. Wt: 341.4 g/mol
InChI Key: JSJPUHNHKAEHBR-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the cyanomethyl group and the phenyl ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide exerts its effects involves interactions with molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
  • N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Uniqueness: N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-12-11-14-7-9-16(10-8-14)23-19(25)13-24-18-6-2-4-15-3-1-5-17(20(15)18)21(24)26/h1-10H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJPUHNHKAEHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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